molecular formula C6H8N2O3 B2371264 2-Ethoxy-1,3-oxazole-4-carboxamide CAS No. 1240621-59-3

2-Ethoxy-1,3-oxazole-4-carboxamide

Cat. No.: B2371264
CAS No.: 1240621-59-3
M. Wt: 156.141
InChI Key: CTOBQBZULTXTQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-1,3-oxazole-4-carboxamide is a heterocyclic compound with the molecular formula C6H8N2O3. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1,3-oxazole-4-carboxamide typically involves the reaction of ethyl oxalyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then heated to promote the formation of the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxazole derivatives, which can have different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

2-Ethoxy-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-1,3-oxazole-4-carboxamide
  • 2-Ethoxybenzo[d]oxazole
  • 2-Methoxybenzo[d]oxazole

Uniqueness

2-Ethoxy-1,3-oxazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

IUPAC Name

2-ethoxy-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-10-6-8-4(3-11-6)5(7)9/h3H,2H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOBQBZULTXTQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CO1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.